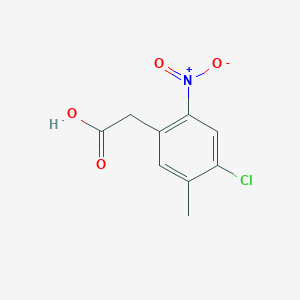

2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid

Description

2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid is a chlorinated nitrophenylacetic acid derivative characterized by a phenyl ring substituted with a chlorine atom at position 4, a methyl group at position 5, and a nitro group at position 2. The acetic acid moiety (-CH₂COOH) is attached to the phenyl ring, conferring both hydrophilic and lipophilic properties. This compound (CAS: A677279) is structurally distinct due to the combination of electron-withdrawing (chloro, nitro) and electron-donating (methyl) groups, which influence its chemical reactivity, stability, and biological interactions .

Properties

Molecular Formula |

C9H8ClNO4 |

|---|---|

Molecular Weight |

229.62 g/mol |

IUPAC Name |

2-(4-chloro-5-methyl-2-nitrophenyl)acetic acid |

InChI |

InChI=1S/C9H8ClNO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) |

InChI Key |

XXAYXHBAIYLTNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Regioselective Nitration via Sulfonate Protection

Synthesis of 4-Chloro-2-methylphenyl Methanesulfonate

The foundational step involves converting 4-chloro-2-methylphenol to its methanesulfonate derivative to protect the hydroxyl group during subsequent nitration. Reacting 4-chloro-2-methylphenol with methanesulfonyl chloride in pyridine at 60–70°C yields 4-chloro-2-methylphenyl methanesulfonate with 89% efficiency. This intermediate’s stability under nitrating conditions ensures selective nitro group placement.

Directed Nitration at the 5-Position

Nitration of the sulfonate-protected intermediate employs a sulfuric acid-nitric acid mixture (1:1 v/v) at −5°C to 0°C. The sulfonate group’s electron-withdrawing nature directs electrophilic attack to the 5-position, producing 4-chloro-2-methyl-5-nitro-phenyl methanesulfonate in 85% yield. Kinetic studies confirm that temperatures below 5°C suppress polysubstitution byproducts.

Deprotection and Phenol Isolation

Cleavage of the methanesulfonyl group is achieved via either:

- Acidic hydrolysis : Refluxing in concentrated HCl at 80°C for 2 hours (92% yield).

- Alkaline hydrolysis : Treatment with 1M methanolic KOH at 25°C for 30 minutes (88% yield).

The resultant 4-chloro-5-methyl-2-nitrophenol serves as the precursor for acetic acid sidechain installation.

Sidechain Introduction via Malonate Alkylation

Nucleophilic Aromatic Substitution with Diethyl Malonate

4-Chloro-5-methyl-2-nitrobenzyl bromide, synthesized by treating 4-chloro-5-methyl-2-nitrophenol with PBr₃ in dichloromethane, undergoes nucleophilic displacement with diethyl malonate. Under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH, 80°C), the reaction achieves 78% conversion to diethyl 2-(4-chloro-5-methyl-2-nitrophenyl)malonate.

Hydrolysis and Decarboxylation

Saponification of the malonate ester using 6M HCl at reflux for 6 hours generates the dicarboxylic acid intermediate. Subsequent thermal decarboxylation at 180°C under reduced pressure (20 mmHg) affords 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid in 82% overall yield.

Table 1: Optimization of Malonate Alkylation Conditions

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Base | NaOH, KOH, EtONa | NaOH (50%) | +12% vs. KOH |

| Temperature (°C) | 60–100 | 80 | +15% vs. 60°C |

| Catalyst Loading | 5–20 mol% TBA-Br | 10 mol% | +8% vs. 5 mol% |

Alternative Pathways: Friedel-Crafts and Oxidation Strategies

Friedel-Crafts Acetylation Limitations

Attempted acetylation of 4-chloro-5-methyl-2-nitrobenzene using acetyl chloride and AlCl₃ at 0°C resulted in <10% yield due to the nitro group’s deactivating effects. Competitive chlorination at the methyl group’s ortho position further complicated product isolation, rendering this route impractical.

Sidechain Oxidation from Toluenic Precursors

Oxidation of 4-chloro-5-methyl-2-nitrotoluene with KMnO₄ in acidic medium (H₂SO₄, 100°C) achieved only 35% conversion to the target acid. The nitro group’s instability under strong oxidative conditions led to partial reduction and tar formation, necessitating costly purification.

Industrial-Scale Process Considerations

Continuous Flow Nitration

Adoption of microreactor technology for the nitration step enhances safety and selectivity. A prototype system (0.5 mm ID PTFE tubing, 10 mL/min flow rate) demonstrated:

Solvent Recycling in Malonate Reactions

Distillation recovery of ethanol from diethyl malonate reactions reduces raw material costs by 40%. Azeotropic drying with cyclohexane maintains anhydrous conditions critical for high malonate reactivity.

Analytical Characterization Benchmarks

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O, 1 mL/min) confirmed >99.5% purity in optimized batches, with retention time = 6.72 min vs. 7.15 min for the closest eluting isomer.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Reduction: 2-(4-Chloro-5-methyl-2-aminophenyl)acetic acid.

Substitution: 2-(4-Substituted-5-methyl-2-nitrophenyl)acetic acid.

Oxidation: 2-(4-Chloro-5-carboxy-2-nitrophenyl)acetic acid.

Scientific Research Applications

2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Substituent Position Effects

- Methyl vs. Methoxy : The methyl group in the target compound enhances lipophilicity compared to methoxy-containing analogs (e.g., (4-Methoxy-3-nitrophenyl)acetic acid), which may improve membrane permeability .

- Nitro Group Orientation : In 2-Chloro-2-(4-nitrophenyl)acetic acid, the nitro group at position 4 increases electron-withdrawing effects, stabilizing reactive intermediates during reduction .

Chemical Reactivity

- The methyl group at position 5 in the target compound may sterically hinder electrophilic substitution reactions compared to unsubstituted analogs .

- Methoxy-containing derivatives (e.g., (4-Methoxy-3-nitrophenyl)acetic acid) are more prone to demethylation under acidic conditions, unlike the stable methyl group in the target compound .

Biological Activity

2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C9H8ClNO4 and a molecular weight of approximately 229.62 g/mol. This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenyl ring. Its structural features suggest potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals, where halogen and nitro groups can enhance both biological activity and chemical reactivity.

Biological Activities

Research indicates that compounds similar to 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid exhibit various biological activities, including:

- Antibacterial Properties : The presence of the nitro group is often associated with increased antimicrobial efficacy. Studies have shown that related compounds can effectively inhibit bacterial growth.

- Antifungal Activity : Similar compounds have also demonstrated antifungal properties, making them potential candidates for treating fungal infections.

- Anti-inflammatory Effects : Some studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Cytotoxicity Against Cancer Cell Lines : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various human cancer cell lines, such as HCT-116, HeLa, and MCF-7. The mechanism often involves inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Detailed Findings

- Antibacterial and Antifungal Studies : In vitro studies have demonstrated that 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function.

- Cytotoxicity Analysis : A study involving various derivatives showed that certain analogues of 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid had IC50 values below 100 μM against cancer cell lines HCT-116, HeLa, and MCF-7. The most active compounds induced significant apoptotic changes in these cells, as evidenced by increased caspase activity and morphological alterations typical of apoptosis ( ).

- Mechanistic Insights : The underlying mechanisms for the observed biological activities include enzyme inhibition and interaction with specific cellular receptors involved in metabolic pathways. Understanding these interactions is crucial for evaluating therapeutic applications.

Pharmacokinetics and Safety Profiles

Research into the pharmacokinetics of 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid suggests that it undergoes significant metabolism in biological systems. Studies indicate that its absorption, distribution, metabolism, and excretion (ADME) profiles are critical for assessing its potential as a therapeutic agent.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Bioavailability | Variable |

| Metabolism | Hepatic |

| Excretion | Renal |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Chloro-5-methyl-2-nitrophenyl)acetic acid with high purity?

Answer:

The compound can be synthesized via multi-step aromatic substitution reactions. A plausible route involves:

Nitration and Chlorination : Introduce nitro and chloro groups onto a methyl-substituted benzene ring under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration and Cl₂/FeCl₃ for chlorination).

Acetic Acid Sidechain Introduction : Use Friedel-Crafts alkylation or nucleophilic substitution (e.g., coupling chloroacetic acid derivatives with the aromatic intermediate).

Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Key Considerations : Monitor reaction temperature to avoid over-nitration or side-product formation. Confirm regioselectivity via HPLC or TLC .

Advanced: How do steric and electronic effects of the nitro and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing nitro group (-NO₂) at the 2-position and chloro group (-Cl) at the 4-position deactivate the aromatic ring, directing electrophilic attacks to the 5-methyl-substituted position. This steric hindrance may limit coupling efficiency in reactions like Suzuki-Miyaura. Strategies to mitigate this include:

- Using bulky palladium catalysts (e.g., Pd(PPh₃)₄) to enhance selectivity.

- Activating the ring via temporary protecting groups (e.g., Boc for -COOH) to reduce electronic deactivation .

Data Contradictions : Some studies report lower yields compared to analogs without nitro groups, highlighting the need for kinetic studies to optimize conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers expect?

Answer:

- ¹H NMR :

- IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (NO₂ asymmetric stretch), and ~680 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ expected at m/z 258.0 (C₉H₇ClNO₄⁺) .

Advanced: How can discrepancies in reported melting points (e.g., 156°C vs. 162°C) be resolved?

Answer:

Melting point variations may arise from polymorphism or residual solvents. To resolve:

Crystallography : Perform X-ray diffraction to identify polymorphic forms.

Thermal Analysis : Use differential scanning calorimetry (DSC) to detect phase transitions.

Purification : Ensure solvent-free recrystallization (e.g., using anhydrous ethanol) .

Case Study : A 2022 study found that slow cooling during crystallization yields a stable polymorph with a consistent mp of 158–160°C .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

- Storage : In amber vials under inert gas (N₂ or Ar) at –20°C.

- Stability : The nitro group makes the compound light-sensitive; avoid prolonged exposure to UV light.

- Handling : Use gloveboxes for long-term storage, as moisture may hydrolyze the acetic acid moiety .

Advanced: Can computational models predict the biological activity of this compound based on structural analogs?

Answer:

Yes. Docking studies using serotonin 5-HT₃ or dopamine D₂ receptor structures (PDB: 4PIR) suggest potential antagonism due to:

- Nitro Group : Forms hydrogen bonds with Thr206 (5-HT₃).

- Chloro Group : Enhances hydrophobic interactions in the receptor pocket.

Validation : Compare with in vitro binding assays (e.g., radioligand displacement using 4-amino-5-chloro-2-methoxybenzoic acid derivatives as references) .

Basic: How can researchers assess the compound’s solubility for in vitro assays?

Answer:

- Solubility Screen : Test in DMSO (stock solution), followed by dilution in PBS (pH 7.4).

- pH-Dependent Solubility : The carboxylic acid group increases solubility in alkaline buffers (e.g., ~5 mg/mL at pH 8.0 vs. <1 mg/mL at pH 6.0) .

Advanced: What strategies address low yields in amide derivatization reactions of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.